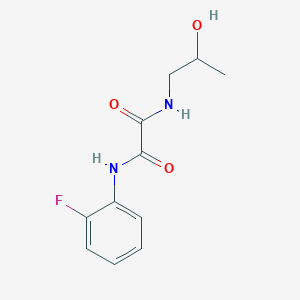![molecular formula C10H6FN3O B4908284 8-fluoro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B4908284.png)
8-fluoro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by the presence of a fluorine atom at the 8th position and a pyrazoloquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propiolates and sulfonyl hydrazides, which undergo a Cu(II)-promoted oxidative cascade C–C/C–N bond formation . This method is advantageous due to its atom economy and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is crucial for potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
8-fluoro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is being investigated for use in materials science, particularly in the development of new polymers and electronic materials.
Mechanism of Action
The mechanism of action of 8-fluoro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of hematopoietic progenitor kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3) . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazolo core but differ in their substitution patterns and biological activities.
Pyrazoloisoquinoline compounds: These compounds have a similar structure but exhibit different fluorescence properties and applications.
Uniqueness
8-fluoro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
8-fluoro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-8-6(3-5)9-7(4-12-8)10(15)14-13-9/h1-4H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZVHGCFXMFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1F)NNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoro-N-(4-{N-[(2-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4908206.png)
![6-[5-(4-Chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4908214.png)
![N'-[(4-bromophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B4908221.png)
![4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4908222.png)


![N,N-diethyl-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4908262.png)
![(2E)-1-(4-Methoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-EN-1-one](/img/structure/B4908266.png)
![2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine](/img/structure/B4908268.png)
![(3,5-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4908274.png)


![5-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4908299.png)
![4-BROMO-3-CHLORO-N-[(PYRIDIN-3-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4908303.png)
